6-Chloro-5-nitropyrimidin-4-amine
Overview
Description
6-Chloro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C4H3ClN4O2 and a molecular weight of 174.55 g/mol . It is characterized by the presence of chlorine and nitro functional groups attached to a pyrimidine ring. This compound is used in various chemical processes and has applications in scientific research .
Scientific Research Applications
6-Chloro-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Safety and Hazards
6-Chloro-5-nitropyrimidin-4-amine is classified as a skin irritant (Category 2) and eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
It is known to be a substituted pyrimidine with antifungal properties . This suggests that it may target enzymes or proteins essential to the growth and reproduction of fungi.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-5-nitropyrimidin-4-amine. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures, which could affect its stability and potency.
Biochemical Analysis
Biochemical Properties
6-Chloro-5-nitropyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain fungal enzymes, thereby exhibiting antifungal activity . The compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases are of particular interest, as these interactions can lead to the inhibition of fungal growth and proliferation . Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In fungal cells, the compound disrupts cell membrane integrity and inhibits cell wall synthesis, leading to cell death . In mammalian cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby influencing cellular responses to external stimuli . Furthermore, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of fungal enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components . This inhibition is often achieved through competitive binding, where this compound competes with natural substrates for enzyme binding sites . Additionally, the compound can induce conformational changes in enzymes, further reducing their activity . At the genetic level, this compound can influence the transcription of genes involved in metabolic and stress response pathways, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antifungal effects of this compound are most pronounced within the first 24 hours of exposure, with a gradual decline in activity observed over time . In in vivo studies, long-term exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps . These adaptive responses can reduce the compound’s efficacy over time, necessitating adjustments in dosage and treatment duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits fungal growth . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interactions with mammalian enzymes and the subsequent generation of reactive metabolites . Threshold effects have also been noted, where a certain minimum dose is required to achieve significant antifungal activity . Beyond this threshold, increasing the dose does not proportionally enhance the compound’s efficacy but instead increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antifungal activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the compound’s antifungal efficacy and toxicity profile . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These changes can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, which can influence its intracellular concentration and localization . In tissues, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in specific tissues, such as the liver and kidneys, can also impact its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In mitochondria, the compound can affect mitochondrial respiration and energy production . These subcellular interactions are essential for the compound’s overall biochemical and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-5-nitropyrimidin-4-amine can be synthesized through several methods. One common synthetic route involves the chlorination of 5-nitropyrimidin-4-amine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and catalysts like palladium on carbon.
Reduction: Hydrogen gas, catalysts like palladium on carbon or platinum oxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Reduction: 6-Chloro-5-aminopyrimidin-4-amine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-nitro-6-chloropyrimidine
- 6-Chloro-5-nitro-4-pyrimidinamine
- 4-Pyrimidinamine, 6-chloro-5-nitro-
Uniqueness
6-Chloro-5-nitropyrimidin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-chloro-5-nitropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOHIMQWHFSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195749 | |
Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-94-3 | |
Record name | 6-Chloro-5-nitropyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4316-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.